molecular formula C17H19NO5 B15012534 Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 70298-15-6

Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B15012534
CAS No.: 70298-15-6
M. Wt: 317.34 g/mol
InChI Key: KKRHMHVWHTZXRI-UHFFFAOYSA-N
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Description

Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate is a heterocyclic compound that features both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the condensation of furan derivatives with pyridine precursors. One common method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the diethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to the combination of furan and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

70298-15-6

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H19NO5/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9H,5-6H2,1-4H3

InChI Key

KKRHMHVWHTZXRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CO2)C(=O)OCC)C)C

solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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